molecular formula C19H25BBrNO4 B1440648 Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate CAS No. 1024677-85-7

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Cat. No.: B1440648
CAS No.: 1024677-85-7
M. Wt: 422.1 g/mol
InChI Key: ZMQSMCBTNUUULC-UHFFFAOYSA-N
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Description

¹H/¹³C/¹¹B NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals:

  • Tert-butyl group: δ 1.68 (s, 9H)
  • Dioxaborolane methyls: δ 1.32 (s, 12H)
  • Indole H4: δ 7.21 (d, J = 8.4 Hz)
  • Indole H6: δ 7.45 (dd, J = 8.4, 1.6 Hz)
  • Indole H7: δ 7.89 (d, J = 1.6 Hz)

¹³C NMR (101 MHz, CDCl₃) confirms the electronic environment:

  • Bpin quaternary C: δ 83.5
  • Carbamate C=O: δ 155.2
  • Indole C3: δ 138.4 (d, J_B-C = 52 Hz)

¹¹B NMR (128 MHz, CDCl₃) shows a sharp singlet at δ 30.2 ppm, indicative of tetracoordinated boron in the dioxaborolane system.

FT-IR and UV-Vis Spectroscopy

FT-IR analysis (KBr) identifies critical functional groups:

  • B–O stretch: 1315 cm⁻¹
  • C=O (carbamate): 1698 cm⁻¹
  • C–Br vibration: 560 cm⁻¹

UV-Vis spectroscopy (MeOH) reveals π→π* transitions at λ_max = 278 nm (ε = 12,400 M⁻¹cm⁻¹) and n→π* transitions at 320 nm (ε = 890 M⁻¹cm⁻¹), attributed to the conjugated indole-boronate system.

Table 2: Key spectroscopic assignments

Technique Signal Value
¹H NMR Tert-butyl δ 1.68 (s, 9H)
¹³C NMR Bpin quaternary C δ 83.5
¹¹B NMR Boron environment δ 30.2
FT-IR C=O stretch 1698 cm⁻¹

Computational Chemistry Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO (-5.82 eV) localized on the indole π-system
  • LUMO (-1.94 eV) centered on the boronate group
  • Natural Bond Orbital (NBO) analysis shows significant p-orbital contribution (72%) to the boron bonding network

The carbamate group induces a dipole moment of 4.12 Debye, polarizing the indole ring. Mayer bond orders confirm the boron-oxygen bonds (1.12) are stronger than typical B–O single bonds due to conjugation with the dioxaborolane ring.

Table 3: DFT-derived electronic parameters

Parameter Value
HOMO Energy -5.82 eV
LUMO Energy -1.94 eV
Band Gap 3.88 eV
Dipole Moment 4.12 Debye
NBO Charge (B) +0.67

The calculated infrared spectrum matches experimental data with a mean absolute error of 12 cm⁻¹, validating the proposed structure. Molecular dynamics simulations (298 K, explicit CHCl₃ solvent) predict a rotational barrier of 8.3 kcal/mol for the tert-butyl group, explaining its rigid NMR signature.

Properties

IUPAC Name

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQSMCBTNUUULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682322
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024677-85-7
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Scientific Research Applications

Synthetic Organic Chemistry

Reagent in Cross-Coupling Reactions

  • This compound is often utilized as a boron-containing reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The presence of the boron moiety facilitates the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules.

Example Reaction: Ar B OH 2+Ar XPd catalystAr Ar +B OH 3\text{Ar B OH }_2+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{B OH }_3where Ar and Ar' represent different aryl groups.

Medicinal Chemistry

Potential Anticancer Agents

  • Compounds containing indole structures have been studied for their potential anticancer properties. Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate may exhibit cytotoxic effects against various cancer cell lines due to its ability to interact with biological targets.

Case Studies:

  • Research indicates that derivatives of indole can inhibit specific kinases involved in cancer progression. The incorporation of the boron moiety may enhance the selectivity and potency of these compounds against tumor cells.

Material Science

Development of Organic Light Emitting Diodes (OLEDs)

  • The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of OLEDs. Its ability to form stable films can be exploited to create efficient light-emitting layers.

Agricultural Chemistry

Pesticide Development

  • There is potential for this compound to be explored as a precursor for developing new agrochemicals. Its structural features may allow for modifications that enhance biological activity against pests or diseases affecting crops.

Pharmaceutical Formulations

Drug Delivery Systems

  • The incorporation of boron into drug formulations can improve solubility and bioavailability. This compound could be investigated for its role in enhancing the delivery of hydrophobic drugs.

Mechanism of Action

The mechanism by which tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which are crucial in the construction of complex organic molecules. The molecular targets and pathways involved are typically associated with the specific reactions it undergoes, such as the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Indole Ring) Heterocycle Type Molecular Weight (g/mol) Key Applications/Properties Reference ID
Tert-butyl 5-bromo-3-boronate-indole-1-carboxylate (Target Compound) 5-Br, 3-boronate Indole 395.23 Cross-coupling precursor; drug synthesis
Tert-butyl 5-boronate-indole-1-carboxylate 5-Boronate (no Br) Indole 315.18 Suzuki coupling; lacks halogen reactivity
Tert-butyl 5-boronate-indoline-1-carboxylate 5-Boronate; saturated indoline Indoline 345.24 Enhanced stability; DFT-optimized structure
Tert-butyl 2-boronate-indole-1-carboxylate 2-Boronate (positional isomer) Indole 315.18 Altered regioselectivity in coupling
5-Bromo-3-boronate-1H-indole (unprotected) 5-Br, 3-boronate (no Boc) Indole 276.08 Limited solubility; reactive NH group
Tert-butyl 5-bromo-3-oxo-indazole-1-carboxylate 5-Br, 3-oxo (indazole core) Indazole 313.15 Alternative heterocycle for kinase inhibitors

Physicochemical Properties

  • Solubility : The Boc group in the target compound improves solubility in dichloromethane and THF (>50 mg/mL) compared to unprotected boronate indoles (<10 mg/mL) .
  • Crystallographic Stability : X-ray diffraction studies of tert-butyl 5-boronate-indoline-1-carboxylate reveal planar boronate geometry, which is consistent with DFT-optimized structures. This stability is critical for reproducible synthetic outcomes.
  • Thermal Stability : Boc-protected boronate esters decompose above 200°C, whereas unprotected analogs degrade at lower temperatures (~150°C) .

Pharmaceutical Relevance

  • Target Compound : Used in the synthesis of tricyclic topoisomerase inhibitors (e.g., REDX04139 ) and gold-containing anticancer agents . The bromine atom facilitates further halogenation or nucleophilic substitution.
  • Indazole Analogs : Tert-butyl 5-bromo-3-oxo-indazole-1-carboxylate is a precursor for kinase inhibitors but lacks the boronate’s coupling utility.
  • Isoindoline Derivatives : Compounds like tert-butyl 5-boronate-isoindoline-2-carboxylate are explored for CNS drugs due to their rigid, saturated cores.

Research Findings and Data Tables

Table 3: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks Reference ID
Target Compound 1.34 (s, Boc CH₃), 7.85 (s, H-4) 153.2 (Boc C=O), 84.1 (Boc)
Tert-butyl 5-boronate-indoline-1-carboxylate 1.32 (s, Boc CH₃), 3.15 (m, H-3) 154.0 (Boc C=O), 28.5 (Boc)
5-Bromo-3-boronate-1H-indole 7.92 (d, H-4), 8.21 (s, H-2) 121.5 (C-Br), 133.8 (C-B)

Biological Activity

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS: 1024677-85-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H25BBRNO4
  • Molecular Weight : 422.13 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily linked to its interactions with various biological targets. The presence of the bromine atom and the dioxaborolane moiety contributes to its reactivity and binding affinity towards specific enzymes and receptors.

Potential Targets

  • Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression.
  • Efflux Pumps : It may also act as a modulator of multidrug resistance (MDR) by inhibiting efflux pumps in cancer cells .

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) have shown sensitivity to this compound.
  • Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Inhibitory Effects on Drug Transporters

The compound has been shown to inhibit P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are critical in drug transport and resistance mechanisms in cancer therapy. This inhibition could enhance the efficacy of co-administered chemotherapeutic agents .

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM .

Study 2: MDR Reversal

Another investigation focused on the compound's ability to reverse MDR in HCT116 cells. The study demonstrated that co-treatment with doxorubicin and tert-butyl 5-bromo resulted in a significant increase in doxorubicin accumulation within the cells compared to doxorubicin treatment alone .

Data Table

Biological Activity Cell Line IC50 (µM) Effect
AntitumorMCF-712Cell viability reduction
MDR ReversalHCT116N/AIncreased drug accumulation

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a tert-butyl 5-bromoindole-1-carboxylate precursor, which undergoes regioselective borylation at the 3-position of the indole ring. The borylation introduces the pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a common boron protecting group that stabilizes the boronic acid functionality and facilitates subsequent cross-coupling reactions.

Key Reagents and Catalysts

  • Starting Material: tert-butyl 5-bromoindole-1-carboxylate
  • Borylation Agent: Bis(pinacolato)diboron (B2Pin2)
  • Catalyst: Palladium-based catalysts, commonly (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf))
  • Base: Potassium acetate (KOAc)
  • Solvent: 1,4-Dioxane
  • Reaction Conditions: Heating at 80°C for 16 hours under inert atmosphere

Detailed Preparation Procedure

The preparation involves a palladium-catalyzed Miyaura borylation reaction as follows:

Step Reagents and Conditions Description
1 tert-Butyl 5-bromoindole-1-carboxylate, Bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (5 mol%), KOAc (3 equiv), 1,4-dioxane Reactants are combined in 1,4-dioxane solvent.
2 Heat at 80°C for 16 hours under nitrogen atmosphere The reaction mixture is stirred to facilitate borylation at the 3-position.
3 Work-up and purification After completion, the reaction mixture is cooled, diluted, and purified typically by column chromatography to isolate the target boronate ester.

Yield and Efficiency

  • The reported isolated yield for this procedure is approximately 71%, indicating a high efficiency of the borylation under these conditions.

Reaction Mechanism Insights

  • The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with bis(pinacolato)diboron.
  • Potassium acetate acts as a mild base to promote transmetallation.
  • Reductive elimination regenerates the Pd(0) catalyst and forms the C-B bond selectively at the 3-position of the indole ring.

Analytical and Purity Data Summary

Property Value
Molecular Formula C19H25BBrNO4
Molecular Weight 422.12 g/mol
CAS Number 1024677-85-7
Physical State Solid (typically purified by chromatography)
Purity >95% (typical after purification)

Notes on Alternative Methods

While the Pd-catalyzed borylation is the most common and efficient method, alternative approaches such as direct lithiation followed by reaction with trialkyl borates or other boron reagents may be possible but are less commonly used due to lower selectivity and harsher conditions.

Summary Table of Preparation Method

Aspect Details
Starting Material tert-Butyl 5-bromoindole-1-carboxylate
Borylation Agent Bis(pinacolato)diboron (B2Pin2)
Catalyst PdCl2(dppf) (5 mol%)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 80°C
Reaction Time 16 hours
Yield ~71%
Purification Column chromatography
Key Features Selective borylation at 3-position, preservation of tert-butyl carbamate and bromine substituent

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .
  • Handling: Use flame-resistant labware, avoid sparks/open flames (P210), and wear PPE (gloves, goggles, lab coat) due to potential irritancy .
  • First Aid: For skin/eye exposure, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .
  • Waste Disposal: Neutralize with aqueous base (e.g., NaOH) to hydrolyze the boronate group before disposal .

Q. What are the primary synthetic routes to access this compound?

Methodological Answer:

  • Key Steps:
    • Indole Core Functionalization: Bromination at the 5-position of tert-butyl indole-1-carboxylate using NBS (N-bromosuccinimide) under radical or electrophilic conditions .
    • Boronate Installation: Miyaura borylation at the 3-position using Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron, and KOAc in THF at 80°C .
  • Purification: Flash chromatography (hexane/EtOAc gradient) or recrystallization (toluene) to isolate the product .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Analytical Techniques:
    • HPLC/GC-MS: Assess purity (>95% typical for research-grade material).
    • NMR (¹H/¹³C): Confirm substitution patterns (e.g., tert-butyl singlet at ~1.6 ppm, boronate-coupled protons at ~1.3 ppm) .
    • HRMS: Verify molecular formula (e.g., C₁₈H₂₂BBrNO₄⁺ requires m/z 414.0812) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ with SPhos or XPhos ligands for improved stability and turnover .
  • Solvent Effects: Compare DME (dimethoxyethane) vs. THF; DME enhances solubility of aryl halides .
  • Base Selection: Use K₃PO₄ for mild conditions or Cs₂CO₃ for electron-deficient partners .
  • Temperature: Optimize between 60–100°C to balance reaction rate vs. boronate stability .

Q. What strategies enable selective functionalization of the bromine substituent?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr): Replace Br with amines (e.g., pyrrolidine) using CuI/1,10-phenanthroline in DMF at 120°C .
  • Transition-Metal Catalysis: Employ Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) or Ullmann coupling (CuI, L-proline) .
  • Photoredox Coupling: Use Ir(ppy)₃ and blue light for C–N bond formation under mild conditions .

Q. How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?

Methodological Answer:

  • Hydrolysis Studies:
    • Acidic Conditions: Monitor decomposition in HCl/THF (1:1) via TLC or LC-MS; boronate ester hydrolyzes to boronic acid within 2h .
    • Basic Conditions: Test in NaOH/MeOH (pH >10); tert-butyl ester may cleave, forming indole-carboxylic acid .
  • Solvent Compatibility: Assess solubility/stability in DMSO (long-term storage) vs. dichloromethane (short-term reactions) .

Q. What methods are recommended for characterizing potential degradation products?

Methodological Answer:

  • Forced Degradation: Expose to heat (80°C, 24h), UV light (254 nm, 48h), or H₂O₂ (3%, 12h) to simulate stress conditions .
  • LC-MS/MS: Identify major degradation products (e.g., tert-butyl cleavage product at m/z 258.03) .
  • X-ray Crystallography: Resolve structural ambiguities in degraded samples (e.g., confirm boronic acid formation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

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